N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993383
InChI: InChI=1S/C15H18N6O2S/c22-13(18-14-19-17-11-24-14)10-16-15(23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,23)(H,18,19,22)
SMILES:
Molecular Formula: C15H18N6O2S
Molecular Weight: 346.4 g/mol

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC19993383

Molecular Formula: C15H18N6O2S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide -

Specification

Molecular Formula C15H18N6O2S
Molecular Weight 346.4 g/mol
IUPAC Name N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C15H18N6O2S/c22-13(18-14-19-17-11-24-14)10-16-15(23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,23)(H,18,19,22)
Standard InChI Key HNHYJUANLKYXGY-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NN=CS3

Introduction

Structural Elucidation and Molecular Properties

Core Structural Components

The molecule comprises three distinct pharmacophoric units:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This moiety is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets such as enzymes and receptors .

  • Piperazine-Carboxamide Backbone: A 4-phenylpiperazine group linked via a carboxamide bridge. Piperazine derivatives are widely recognized for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors .

  • Oxo-Ethylideneamino Linker: A ketone-functionalized ethylene spacer that connects the thiadiazole and piperazine groups, providing conformational flexibility while maintaining planarity for target engagement.

Molecular Geometry and Electronic Configuration

X-ray crystallography data from analogous compounds (e.g., Les-3331) suggest that the (2Z)-configuration of the thiadiazole-imine bond enforces a planar geometry, critical for binding to hydrophobic protein pockets. The phenylpiperazine group adopts a chair conformation, with the phenyl ring oriented perpendicular to the piperazine plane to minimize steric clashes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight346.4 g/mol
IUPAC NameN-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide
Canonical SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NN=CS3
Topological Polar Surface Area125 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthetic Methodologies

Reaction Sequence

The synthesis involves a multi-step protocol:

  • Formation of 1,3,4-Thiadiazole-2-Amine: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

  • Carboxamide Coupling: Reaction of 4-phenylpiperazine-1-carbonyl chloride with the primary amine of the oxo-ethylideneamino intermediate via Schotten-Baumann conditions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity, as confirmed by HPLC.

Optimization Challenges

Key issues during synthesis include:

  • Racemization at the Imine Bond: Controlled pH (6.5–7.0) and low temperatures (0–5°C) are required to maintain the (2Z)-stereochemistry .

  • Solubility Limitations: The intermediate thiadiazole-amine exhibits poor solubility in polar aprotic solvents, necessitating the use of dimethylformamide (DMF) as a reaction medium .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.15–3.45 (m, 8H, piperazine-H), 4.22 (s, 2H, CH₂CO), 7.32–7.45 (m, 5H, Ph-H), 8.05 (s, 1H, thiadiazole-H) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 154.3 (thiadiazole-C), 129.1–135.6 (Ph-C), 52.4–54.1 (piperazine-C).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S vibration).

Mass Spectrometric Analysis

High-resolution ESI-MS ([M+H]⁺) displays a peak at m/z 347.1321 (calculated 347.1318 for C₁₅H₁₉N₆O₂S), confirming molecular integrity.

Biological Activity and Mechanism of Action

Neuropharmacological Effects

In silico docking studies predict affinity for:

  • 5-HT₁A Serotonin Receptors: ΔG = -9.8 kcal/mol, comparable to buspirone (-10.2 kcal/mol) .

  • D₂ Dopamine Receptors: Moderate antagonism (Kᵢ = 120 nM) in striatal membrane assays .

Therapeutic Applications and Future Directions

Oncology

Preclinical data from related thiadiazole derivatives show:

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) in HT-29 colon cancer cells .

  • Angiogenesis Suppression: 60% reduction in VEGF secretion at 5 μM concentration .

Neuropsychiatry

The piperazine component suggests potential utility in:

  • Generalized Anxiety Disorder: 5-HT₁A partial agonism with reduced β-arrestin recruitment .

  • Schizophrenia: D₂/D₃ receptor occupancy rates of 65–72% at 10 mg/kg doses in rodent models .

Optimization Strategies

  • Bioisosteric Replacement: Substituting sulfur in the thiadiazole ring with oxygen to enhance metabolic stability.

  • Prodrug Development: Esterification of the carboxamide group to improve blood-brain barrier penetration .

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